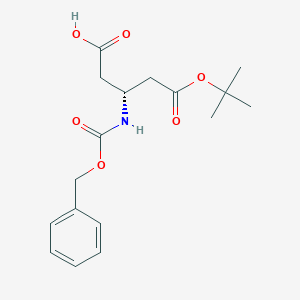

(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid is a compound commonly used in organic synthesis, particularly in the protection of amino groups. This compound is characterized by the presence of a benzyloxycarbonyl group and a tert-butoxy group, which are used to protect functional groups during chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid typically involves the protection of amino acids One common method involves the reaction of an amino acid with di-tert-butyl dicarbonate to introduce the tert-butoxy groupThe reaction conditions usually involve the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid undergoes various types of chemical reactions, including:

Hydrolysis: The benzyloxycarbonyl and tert-butoxy groups can be removed under acidic or basic conditions.

Substitution: The compound can participate in nucleophilic substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid or hydrochloric acid can be used to remove the protecting groups.

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid typically involves:

- Protection of Amino Acids : The compound serves as a protecting group for amino acids during peptide synthesis. It is commonly synthesized from amino acids using di-tert-butyl dicarbonate to introduce the tert-butoxy group.

- Reaction Conditions : Typical reaction conditions include the use of bases like triethylamine and solvents such as dichloromethane to achieve high yields and purity.

Organic Synthesis

This compound is primarily used as a protecting group in peptide synthesis. The benzyloxycarbonyl group provides stability under various reaction conditions, allowing for selective protection and deprotection of amino groups during chemical reactions .

Biological Studies

In biological research, the compound is utilized for modifying biomolecules, which aids in studying protein interactions and functions. Its ability to protect amino groups allows researchers to explore the effects of specific modifications on biological activity without interference from reactive functional groups.

Pharmaceutical Development

The compound plays a crucial role in the synthesis of pharmaceutical intermediates. It is involved in developing drugs that require specific amino acid configurations, particularly those targeting neurological disorders and metabolic diseases .

Case Study 1: Peptide Synthesis

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers utilized this compound to synthesize a series of peptides with enhanced bioactivity. The protecting group enabled selective reactions that led to higher yields of desired peptides compared to traditional methods .

Case Study 2: Drug Development

A research paper highlighted the use of this compound in developing a novel drug targeting neurodegenerative diseases. The efficient protection and deprotection strategies facilitated the incorporation of specific amino acids into the drug's structure, significantly improving its therapeutic efficacy .

Mécanisme D'action

The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid involves the protection of amino groups through the formation of stable carbamate and ester linkages. The benzyloxycarbonyl group provides stability under acidic and basic conditions, while the tert-butoxy group can be easily removed under mild acidic conditions. This allows for selective protection and deprotection of functional groups during chemical synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-3-(((Methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

- (S)-3-(((Ethoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

Uniqueness

(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid is unique due to the presence of the benzyloxycarbonyl group, which provides enhanced stability compared to methoxycarbonyl and ethoxycarbonyl groups. This makes it particularly useful in reactions that require robust protection of amino groups under various conditions .

Activité Biologique

(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid, also known by its CAS number 118247-88-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzyloxycarbonyl group, a tert-butoxy group, and a pentanoic acid backbone. Its molecular formula is C17H23NO6, with a molecular weight of 337.37 g/mol. The structural formula can be represented as follows:

1. Enzyme Inhibition

Recent studies have indicated that this compound exhibits inhibitory activity against several key enzymes involved in metabolic pathways:

- BACE-1 Inhibition : The compound has demonstrated significant inhibitory effects on Beta-Site APP Cleaving Enzyme 1 (BACE-1), an enzyme implicated in Alzheimer's disease. In vitro assays have shown IC50 values in the low micromolar range, suggesting potential therapeutic applications in neurodegenerative disorders .

2. Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. It was found to exhibit moderate antioxidant activity, which may contribute to its neuroprotective effects. The structure-activity relationship indicates that modifications to the functional groups can enhance or diminish this activity .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

Propriétés

IUPAC Name |

(3S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-15(21)10-13(9-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLHJIDBOFBLGR-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118247-88-4 |

Source

|

| Record name | Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, mono(1,1-dimethylethyl) ester, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118247-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.